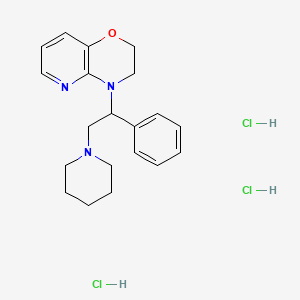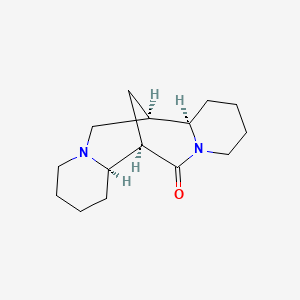
Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate is a complex organic compound that features a pyridine ring, an ethoxy group, and a sulfinyl group
Métodos De Preparación
The synthesis of Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate involves multiple steps. The synthetic route typically includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the condensation of appropriate precursors.
Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction.
Sulfinylation: The sulfinyl group is added through a sulfoxidation reaction.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired product under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Análisis De Reacciones Químicas
Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids and alcohols.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Aplicaciones Científicas De Investigación
Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of key metabolic pathways.
Comparación Con Compuestos Similares
Methyl N-(((methyl((2-(2-pyridinyl)ethoxy)sulfinyl)amino)carbonyl)oxy)ethanimidothioate can be compared with similar compounds such as:
N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl]ethanamine: This compound shares the pyridine ring and ethoxy group but differs in its overall structure and functional groups.
Benzimidazoles: These compounds have a similar heterocyclic structure but differ in their chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Número CAS |
84384-89-4 |
|---|---|
Fórmula molecular |
C12H17N3O4S2 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
methyl (1E)-N-[methyl(2-pyridin-2-ylethoxysulfinyl)carbamoyl]oxyethanimidothioate |
InChI |
InChI=1S/C12H17N3O4S2/c1-10(20-3)14-19-12(16)15(2)21(17)18-9-7-11-6-4-5-8-13-11/h4-6,8H,7,9H2,1-3H3/b14-10+ |
Clave InChI |
IFFBRBZYDGBFLK-GXDHUFHOSA-N |
SMILES isomérico |
C/C(=N\OC(=O)N(C)S(=O)OCCC1=CC=CC=N1)/SC |
SMILES canónico |
CC(=NOC(=O)N(C)S(=O)OCCC1=CC=CC=N1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


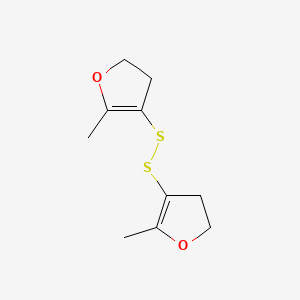
![9-amino-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-1-ol;(Z)-but-2-enedioic acid](/img/structure/B12754612.png)
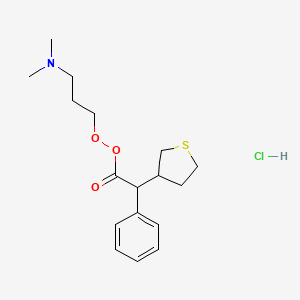

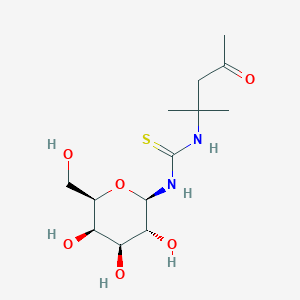
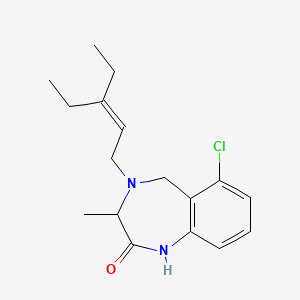

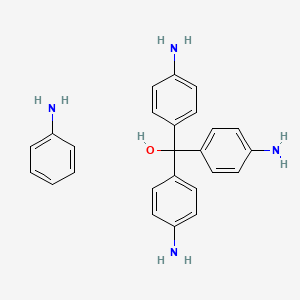
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)

